3-ブロモビフェニル

概要

説明

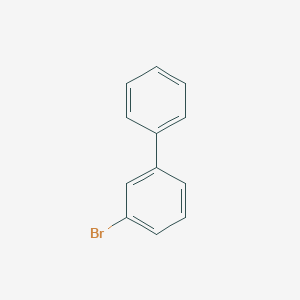

3-Bromobiphenyl is an organic compound consisting of two benzene rings connected by a single bond, with a bromine atom attached to the third position of one of the rings. This compound is a pale yellow to gray-brown powder with a melting point of 93-94°C and a boiling point of 300°C . It is insoluble in water and has a density of 1.398 g/mL at 25°C . 3-Bromobiphenyl is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and liquid crystal industries .

Synthetic Routes and Reaction Conditions:

Method 1: One common synthetic route involves the reaction of 1-bromo-3-iodobenzene with phenylboronic acid in the presence of palladium acetate, triphenylphosphine, and potassium carbonate in a mixture of toluene and water.

Method 2: Another method involves the reaction of aryl boronic acid with 1,3-dibromobenzene in the presence of potassium phosphate and toluene. The mixture is heated to 80°C for 10 minutes, followed by the addition of a catalyst.

Industrial Production Methods: Industrial production of 3-Bromobiphenyl typically involves large-scale reactions using similar synthetic routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Substitution Reactions: 3-Bromobiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: It can be oxidized to form biphenyl derivatives with various functional groups attached to the benzene rings.

Reduction Reactions: Reduction of 3-Bromobiphenyl can lead to the formation of biphenyl or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various biphenyl derivatives depending on the nucleophile used.

- Oxidation reactions produce biphenyl derivatives with functional groups like carboxylic acids or ketones.

- Reduction reactions result in biphenyl or other hydrogenated products .

科学的研究の応用

3-Bromobiphenyl has several applications in scientific research:

作用機序

Target of Action

3-Bromobiphenyl is a synthetic organic compound with a biphenyl moiety substituted by a bromine atom

Biochemical Pathways

It is known that polybrominated biphenyls (pbbs), a group of compounds to which 3-bromobiphenyl belongs, can bind to and activate the ahr, which in turn initiates the transcriptional upregulation of a number of genes, affecting biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .

Pharmacokinetics

It is known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions This suggests that it may have certain properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted

Result of Action

It is known that 3-bromobiphenyl is utilized as an electrochemical immunosensor based on poly(dopamine) coated gold nanocluster for brominated flame retardants

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromobiphenyl. For instance, it is known that 3-Bromobiphenyl may be sensitive to light . Furthermore, environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . .

生化学分析

Biochemical Properties

3-Bromobiphenyl is known for its lipophilic nature, which allows it to interact with various biomolecules within the cell

Cellular Effects

It is known that brominated compounds can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that brominated compounds can bind to and activate certain receptors, initiating the transcriptional upregulation of a number of genes . This can affect various biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response

類似化合物との比較

- 2-Bromobiphenyl

- 4-Bromobiphenyl

- 4,4’-Dibromobiphenyl

Comparison:

- 2-Bromobiphenyl and 4-Bromobiphenyl: These compounds have the bromine atom attached to the second and fourth positions of the biphenyl structure, respectively. They exhibit similar reactivity but differ in their steric and electronic properties, which can influence their behavior in chemical reactions .

- 4,4’-Dibromobiphenyl: This compound has two bromine atoms attached to the biphenyl structure, leading to increased reactivity and potential for forming more complex derivatives .

3-Bromobiphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers .

生物活性

3-Bromobiphenyl (CAS Number: 2113-57-7) is a brominated biphenyl compound that has garnered interest due to its diverse biological activities and potential implications in toxicology and environmental science. This article provides a comprehensive overview of the biological activity of 3-Bromobiphenyl, including its effects on cellular systems, mutagenicity, and potential health risks.

3-Bromobiphenyl is characterized by the following chemical properties:

- Molecular Formula : C12H9Br

- Molecular Weight : 249.1 g/mol

- Physical State : Solid at room temperature

- Solubility : Slightly soluble in water; soluble in organic solvents such as ethanol and acetone.

1. Toxicological Profile

Research indicates that 3-Bromobiphenyl exhibits various toxic effects, particularly in animal models. The compound has been linked to:

- Hepatotoxicity : Studies have shown increased liver weight in rats exposed to high concentrations of brominated biphenyls, suggesting potential liver damage or adaptive responses due to chemical exposure .

- Immunotoxicity : Immunological assessments in workers exposed to polybrominated biphenyls (PBBs) revealed altered lymphocyte function, although specific effects related to 3-Bromobiphenyl were not extensively documented .

2. Genotoxicity

3. Endocrine Disruption

There is evidence suggesting that brominated biphenyls can act as endocrine disruptors. Compounds in this class have been shown to interfere with hormonal functions, which could lead to reproductive and developmental issues in wildlife and potentially humans .

Case Studies

Several case studies highlight the biological impact of 3-Bromobiphenyl:

- Environmental Exposure : In a study examining the effects of PBB contamination in Michigan, residents exposed to contaminated food sources exhibited various health issues. Although direct evidence linking these health problems specifically to 3-Bromobiphenyl is limited, the broader implications of brominated compounds were evident .

- Laboratory Studies : In laboratory settings, exposure to 3-Bromobiphenyl resulted in observable changes in liver histology and function among test subjects, indicating a need for caution regarding its use and exposure levels .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Toxicological Effects | Increased liver weight; potential hepatotoxicity observed in animal models |

| Genotoxicity | Induces mutations in bacterial strains; potential carcinogenic implications noted |

| Endocrine Disruption | Evidence suggests interference with hormonal functions leading to reproductive issues |

| Environmental Impact | Linked to health problems in populations exposed through contaminated food sources |

特性

IUPAC Name |

1-bromo-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYQKCQEVBFJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024639 | |

| Record name | 3-Bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-bromobiphenyl is a clear yellow viscous liquid. Insoluble in water. (NTP, 1992) | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

570 to 574 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2113-57-7 | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7I53K56S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are employed to detect and quantify 3-Bromobiphenyl in environmental samples?

A1: High-performance liquid chromatography with electrochemical and UV-Vis detection (HPLC-UV-EC) is a sensitive method used to determine 3-Bromobiphenyl and other brominated organic compounds in water samples. [] This technique allows for the separation and quantification of these compounds even at trace levels. Before analysis, a solid-phase extraction (SPE) method is often employed to preconcentrate and purify the analytes from the water samples. []

Q2: Why is there a need to synthesize Tritium-labelled 3-Bromobiphenyl?

A2: Tritium-labelled compounds, like 3-Bromobiphenyl, are crucial for tracer experiments. [] These experiments help scientists understand the fate and behavior of pollutants in the environment. For instance, by tracking the movement and degradation of tritium-labelled 3-Bromobiphenyl in a controlled setting, researchers can gain valuable insights into its persistence, bioaccumulation potential, and overall environmental impact.

Q3: What is the significance of studying the liquid crystalline properties of compounds related to 3-Bromobiphenyl?

A3: While 3-Bromobiphenyl itself is not discussed in the context of liquid crystals, research on similar compounds like 4′-n-alkoxy-3′ bromobiphenyl-4-carboxylic acids provides valuable insights into the relationship between molecular structure and liquid crystal behavior. [] Understanding these relationships helps in the development of new materials with tailored properties for applications in displays, sensors, and other technologies.

Q4: Are there any known applications of 3-Bromobiphenyl in materials science?

A4: Although not explicitly mentioned in the provided research, 3-Bromobiphenyl could potentially serve as a building block for synthesizing more complex molecules with specific applications. For example, its bromine atom could be exploited for further functionalization through various chemical reactions, enabling the creation of novel materials with tailored properties.

Q5: What are the environmental concerns associated with 3-Bromobiphenyl?

A5: While specific details on the environmental impact of 3-Bromobiphenyl are not provided in the research, its classification as a brominated organic compound raises concerns. [] These compounds are known for their persistence, bioaccumulation potential, and potential toxicity to various organisms. Therefore, understanding the fate and transport of 3-Bromobiphenyl in the environment is crucial for assessing and mitigating its potential risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。